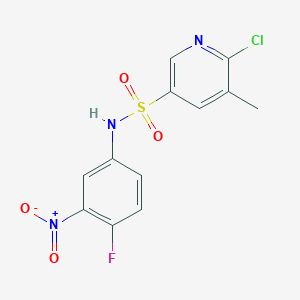
3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2503206-75-3. It has a molecular weight of 177.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H9F2NS.ClH/c5-4(6)8-3-1-2-7;/h4H,1-3,7H2;1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Scientific Research Applications
Synthesis and Antimicrobial Applications
- A study conducted by Jafarov et al. (2019) focused on the synthesis of new aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, which are closely related to 3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride. These compounds exhibited significant antimicrobial properties, suggesting potential applications in the medical field (Jafarov et al., 2019).
Applications in Metal Ion Binding
- Research by Liu et al. (1993) on hexadentate N3O3 amine phenol ligands, which have structural similarities to this compound, revealed their effectiveness in binding Group 13 metal ions. This indicates potential applications in metal ion capture and removal processes (Liu et al., 1993).
Chemical Structure and Reactivity Studies
- Klingebiel et al. (1991) investigated the structure and reactivity of compounds like 1,3-Bis[tert-butyl(di-tert-butylfluorosilyl)amino]trisulfane, which share structural elements with this compound. Such studies are crucial for understanding the chemical behavior of these compounds (Klingebiel et al., 1991).
Hydrophobic Agents and Surface Modification
- Dyachenko et al. (2018) developed new hydrophobic agents with structures similar to this compound. These agents have potential applications in surface modification and hydrophobization (Dyachenko et al., 2018).
Applications in Peptide and PNA Synthesis
- A study by Barany et al. (2005) described the use of dithiasuccinoyl (Dts)-amines, structurally related to this compound, as amino protecting groups in the synthesis of peptides, glycopeptides, and PNAs. This showcases their utility in complex organic syntheses (Barany et al., 2005).
Corrosion Inhibition in Steel
- Research by Gao et al. (2007) on tertiary amines similar to this compound demonstrated their effectiveness as corrosion inhibitors for carbon steel, indicating potential industrial applications (Gao et al., 2007).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
3-(difluoromethylsulfanyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NS.ClH/c5-4(6)8-3-1-2-7;/h4H,1-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLLOEHYSROWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CSC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2420770.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2420772.png)


![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2420776.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2420777.png)
![3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2420778.png)
